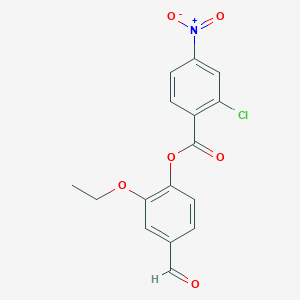![molecular formula C21H15NO4 B5887754 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells, as well as its anti-inflammatory and antiviral activities. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is its versatility in various scientific research applications. It can be easily synthesized with good yields and purity, making it a readily available and cost-effective compound for lab experiments. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several future directions for the research on 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential anticancer, anti-inflammatory, and antiviral activities, as well as its neuroprotective effects. Another direction is to explore its potential applications in organic electronics, materials science, and pharmaceuticals. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound. Overall, the research on this compound has the potential to lead to the development of new materials, drugs, and electronic devices with significant scientific and practical applications.
Synthesis Methods
The synthesis of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the reaction of 2-methoxyphenol with 4-(2-bromoethoxy)benzaldehyde, followed by the condensation with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with 4-(2-chloroethoxy)benzaldehyde, followed by the cyclization with phthalic anhydride in the presence of a base. Both methods yield the desired compound with good yields and purity.
Scientific Research Applications
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has shown promising results in various scientific research applications. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as field-effect transistors and solar cells. In the field of materials science, it has been used as a precursor for the synthesis of polymeric materials with potential applications in drug delivery, tissue engineering, and sensors. In the field of pharmaceuticals, it has been evaluated for its potential anticancer, anti-inflammatory, and antiviral activities.
properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-8-4-5-9-19(18)26-15-12-10-14(11-13-15)22-20(23)16-6-2-3-7-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVUWWZPLHVZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)

![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)


methylene diacetate](/img/structure/B5887748.png)


![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)